N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide
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Overview
Description
N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a carbazole ring system, which is further substituted with a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 9-methylcarbazole, which is then sulfonated to introduce the sulfonamide group. The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The reaction conditions generally involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The carbazole and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2,6-dimethoxypyridin-3-yl)-9-ethylcarbazole-3-sulfonamide
- N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonyl chloride
- N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonic acid
Comparison: Compared to similar compounds, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide exhibits unique properties due to the presence of the sulfonamide group. This group enhances its solubility and binding affinity to biological targets. Additionally, the specific substitution pattern on the carbazole and pyridine rings can influence its reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3 |
InChI Key |
JTPDYODKXJLRLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
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